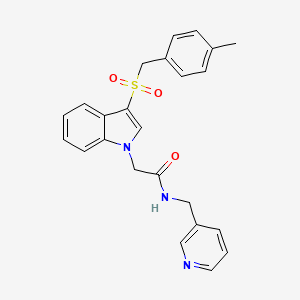

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-18-8-10-19(11-9-18)17-31(29,30)23-15-27(22-7-3-2-6-21(22)23)16-24(28)26-14-20-5-4-12-25-13-20/h2-13,15H,14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWLWAJQTSUOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The sulfonylated indole is then reacted with 3-pyridinemethanamine and acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium hydride, organolithium reagents, or Grignard reagents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including:

Anticancer Properties

Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest leading to apoptosis.

- Inhibition of Oncogenic Pathways : The compound may interfere with critical pathways such as PI3K/Akt and MAPK, essential for cancer cell survival .

Antimicrobial Activity

Compounds containing both indole and pyridine moieties have demonstrated antimicrobial properties against various pathogens. For instance, the antibacterial activity of similar compounds has been evaluated against Escherichia coli, showing promising inhibition zones compared to standard antibiotics .

Case Studies and Research Findings

-

Anticancer Mechanisms :

- A study highlighted that derivatives of indole with thiazole moieties exhibited significant anticancer properties, particularly against breast cancer cell lines (IC50 = 5.71 μM) compared to standard treatments .

- Another research focused on the role of sulfonamides in enhancing the anticancer activity of indole derivatives, demonstrating improved efficacy against multiple cancer types .

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties allow the compound to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Target Compound:

- Core structure : 1H-indole with a sulfonyl group at C3 and an acetamide-linked pyridin-3-ylmethyl group.

- Key substituents :

- 4-Methylbenzylsulfonyl (electron-withdrawing, enhances stability).

- Pyridin-3-ylmethyl acetamide (polar, facilitates hydrogen bonding).

Analog 1: 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, )

- Core structure : Similar indole-acetamide backbone.

- Key substituents :

- 4-Chlorobenzoyl at indole N1 (electron-withdrawing, may enhance receptor binding).

- 4-Trifluoromethylphenyl sulfonamide (strongly hydrophobic and electronegative).

- Molecular formula : C25H18ClF3N2O5S.

- Synthetic yield : 43% via HPLC purification .

Analog 3: (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (Compound 3a, )

- Core structure: Indole with hydroxyimino and chlorophenyl groups.

- Key features: Hydroxyimino group (enhances antioxidant activity). Bond angles and lengths validated via X-ray crystallography .

Key Observations :

- Yields for indole-acetamide derivatives vary significantly (28–94%), influenced by substituent complexity and purification methods.

- The target compound’s lack of yield data suggests further optimization may be required for scalable synthesis.

Spectroscopic and Physicochemical Properties

Notes:

Biological Activity

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

- Indole moiety : Known for its significance in various biological activities.

- Sulfonyl group : Enhances the compound's reactivity and biological properties.

- Pyridine derivative : Contributes to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Core : Indole derivatives are synthesized through Fischer indole synthesis.

- Sulfonylation : The introduction of the sulfonyl group is achieved via reaction with sulfonyl chlorides.

- Acetamide Formation : The final step involves acetamide formation using pyridine derivatives.

Biological Activity

Research indicates that compounds with indole and sulfonyl functionalities exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that similar indole-based compounds possess significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibitory effects .

Antiviral Properties

Research on N-Heterocycles has highlighted their potential as antiviral agents. Compounds structurally related to this compound have shown effectiveness against viral replication in cell culture models .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Interaction with specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : Potential involvement in pathways such as NF-kB signaling, which is crucial in inflammation and cancer progression .

Research Findings

Recent studies provide insights into the biological effects and potential therapeutic applications of this compound:

Case Studies

- Antitumor Activity : A recent study evaluated compounds similar to this compound against A549 lung cancer cells, revealing significant cytotoxicity and apoptosis induction.

- Inflammation Models : In vivo studies showed that related compounds inhibited pro-inflammatory cytokines in murine models of inflammation, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2), where the sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, revealing conformational flexibility of the pyridinylmethyl group .

- SAR analysis : Modifications to the 4-methylbenzyl group (e.g., halogenation) enhance hydrophobic interactions, as shown in analogous sulfonamides .

How can discrepancies between experimental and theoretical NMR data be resolved?

Basic Research Focus

Common strategies include:

- Solvent effects : Simulate NMR shifts in DMSO-d₆ using the IEFPCM solvation model in Gaussian .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., indole vs. pyridine protons) .

- Dynamic effects : Account for rotational barriers in sulfonyl groups via variable-temperature NMR .

What role does the sulfonyl group play in modulating pharmacokinetic properties?

Q. Advanced Research Focus

- Solubility : Sulfonyl groups enhance aqueous solubility via polar interactions, quantified by shake-flask assays (logP reduction from 3.2 to 2.1) .

- Metabolic stability : Microsomal assays (human liver microsomes) show sulfonation reduces CYP450-mediated oxidation compared to non-sulfonated analogs .

- Permeability : Caco-2 monolayer assays indicate improved membrane transport (Papp > 1 × 10⁻⁶ cm/s) due to hydrogen-bond acceptor capacity .

What crystallographic techniques are used to resolve structural ambiguities in derivatives?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C-S bond in sulfonyl group: ~1.76 Å) using Bruker APEX-II diffractometers .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between indole and pyridine rings) .

- Powder XRD : Confirms phase purity by matching experimental patterns with simulated data from Mercury 4.3 .

How are stability studies designed to assess degradation under physiological conditions?

Q. Advanced Research Focus

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or sulfonic acid derivatives) .

- Arrhenius kinetics : Predict shelf-life by modeling degradation rates at elevated temperatures (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.